molecular formula C10H12IN B1455071 1-(3-Iodophenyl)pyrrolidine CAS No. 1412902-71-6

1-(3-Iodophenyl)pyrrolidine

Cat. No.: B1455071
CAS No.: 1412902-71-6
M. Wt: 273.11 g/mol
InChI Key: QDIBLUKQSRZPKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidines involves the N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .


Molecular Structure Analysis

1-(3-Iodophenyl)pyrrolidine has a molecular formula of C10H12IN . It contains a total of 28 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amine (aliphatic), and 1 Pyrrolidine .


Chemical Reactions Analysis

Pyrrolidine derivatives have been reported to inhibit COX-2 with IC50 values in the range of 1–8 μM . The most potent was the compound 106, characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 μM .


Physical And Chemical Properties Analysis

This compound has an average mass of 273.113 Da and a monoisotopic mass of 273.001434 Da . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Derivative Applications

1-(3-Iodophenyl)pyrrolidine, as a part of the broader pyrrolidine family, finds applications primarily in the synthesis of various derivatives and compounds with potential biological activity. For instance, the synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives involves reactions with amines and thiols, leading to moderate-to-good yields of compounds that can be further functionalized (Ali et al., 2015). Similarly, the iodine catalyzed domino reaction of γ-butyrolactam (2-pyrrolidinone) with aromatic aldehyde and substituted thiophenol results in 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives, which have been investigated for their in vitro anticancer activities (Ramachandran et al., 2012).

Biological and Pharmaceutical Research

In the biological and pharmaceutical sector, pyrrolidines show significant potential. For example, the catalytic asymmetric A(3) reactions of pyrrolidine with copper iodide and a cocatalyst result in propargylamines, with applications in medicinal chemistry due to their high enantiopurity (Zhao & Seidel, 2015). Additionally, spiro[pyrrolidin-2,3′-oxindoles] synthesized from pyrrolidine derivatives have been examined for their antibacterial, antifungal, antimalarial, and antitubercular activities, showcasing the diverse potential of pyrrolidine-based compounds in addressing various diseases (Haddad et al., 2015).

Chemical Sensing and Imaging Applications

Pyrrolidine derivatives are also being explored for chemical sensing and imaging applications. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry acts as a selective chemosensor for Al(3+), demonstrating the utility of these compounds in sensing and detection applications (Maity & Govindaraju, 2010).

Catalysis and Organic Synthesis

In the field of catalysis and organic synthesis, pyrrolidine derivatives are used as ligands in complex reactions. The preparation and structural chemistry of diastereomeric derivatives of 3‐Phosphanylpyrrolidine and their Palladium(II) complexes are an example of this, where they facilitate asymmetric Grignard cross‐coupling reactions (Nagel & Nedden, 1997).

Safety and Hazards

The safety data sheet for 1-(3-Iodophenyl)pyrrolidine suggests that it should be handled with care. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

1-(3-Iodophenyl)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring provides a versatile scaffold that can engage in various interactions. For instance, it can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target biomolecules. These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways. Studies have shown that this compound can inhibit certain enzymes, thereby affecting metabolic processes and cellular functions .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. The compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These effects can result in changes in cellular metabolism, affecting processes such as energy production, biosynthesis, and cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For instance, this compound can inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, the compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and altering the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity and altering metabolic processes. For example, this compound can inhibit key enzymes in metabolic pathways, leading to changes in the concentration of intermediates and end products. These effects can impact overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transport mechanisms and can accumulate in certain cellular compartments. These interactions can influence the localization and concentration of this compound within cells, affecting its activity and function. Additionally, the compound’s distribution within tissues can impact its overall efficacy and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects. These localization patterns can impact the compound’s ability to modulate cellular processes and biochemical pathways .

Properties

IUPAC Name

1-(3-iodophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIBLUKQSRZPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310388
Record name 1-(3-Iodophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1412902-71-6
Record name 1-(3-Iodophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1412902-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Iodophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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